Samarium(III) trifluoromethanesulfonate

Description

Significance of Lanthanide(III) Trifluoromethanesulfonates as Lewis Acid Catalysts

Lanthanide(III) trifluoromethanesulfonates, often referred to as lanthanide triflates, have garnered considerable attention as Lewis acid catalysts in organic synthesis. researchgate.net Unlike traditional Lewis acids such as aluminum chloride, lanthanide triflates are notably stable in water, which allows for their use in aqueous reaction conditions and simplifies their recovery and reuse. researchgate.net This water tolerance is a significant advantage, promoting the development of more environmentally benign synthetic protocols. organic-chemistry.org The catalytic activity of lanthanide triflates is attributed to the high oxophilicity of the lanthanide ions. researchgate.net Among the various lanthanide triflates, samarium(III) trifluoromethanesulfonate (B1224126) has demonstrated remarkable efficacy in promoting a diverse array of organic transformations under mild conditions. researchgate.netresearchgate.net

Historical Context of Samarium in Organic Transformations

The application of samarium compounds in organic synthesis has a rich history, with samarium(II) iodide (SmI₂) being a particularly prominent reagent. Introduced to the field of organic chemistry in the late 1970s, samarium(II) iodide quickly became a widely used single-electron transfer reagent for a multitude of reactions, including reductions and carbon-carbon bond formations. acs.org The extensive research into the reactivity of samarium(II) iodide has laid a broad foundation for the exploration of other samarium-based reagents. While the focus was initially on the reductive capabilities of Sm(II), the Lewis acidic nature of the Sm(III) state, formed after electron transfer, hinted at the potential of stable Samarium(III) salts as catalysts. This has led to the investigation and development of Samarium(III) compounds, such as the triflate, as powerful Lewis acid catalysts in their own right.

Scope and Research Trajectory of Samarium(III) Trifluoromethanesulfonate

The research trajectory of this compound has been characterized by its expanding application in a variety of organic reactions. Initially recognized for its utility in reactions such as the Aldol (B89426) reaction of silyl (B83357) enol ethers with aldehydes, its scope has grown to encompass a wide range of transformations. sigmaaldrich.com Current research highlights its effectiveness in multicomponent reactions, the synthesis of complex heterocyclic structures, and in stereoselective reactions. researchgate.netresearchgate.net The compound is often favored for its ability to be reused without significant loss of activity, a key aspect of sustainable chemistry. organic-chemistry.org Recent reviews have begun to consolidate the numerous applications of samarium(III) triflate, underscoring its established role and pointing towards future developments in catalytic synthesis. researchgate.netresearchgate.net

Properties

CAS No. |

52093-28-4 |

|---|---|

Molecular Formula |

CHF3O3SSm |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

samarium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Sm/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

AXXFVUWEFGKYBC-UHFFFAOYSA-N |

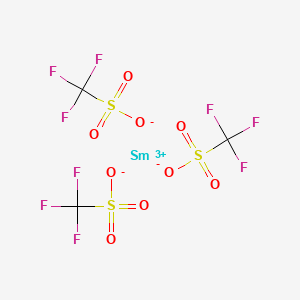

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sm+3] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[Sm] |

Pictograms |

Irritant |

Synonyms |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

Origin of Product |

United States |

Synthetic Strategies and Precursor Chemistry of Samarium Iii Trifluoromethanesulfonate

Established Synthetic Pathways for Samarium(III) Trifluoromethanesulfonate (B1224126)

The most common and straightforward method for the preparation of anhydrous samarium(III) trifluoromethanesulfonate involves the reaction of samarium(III) oxide (Sm₂O₃) with trifluoromethanesulfonic acid (TfOH). This acid-base neutralization reaction is typically performed in an aqueous medium, followed by rigorous drying to remove water, which can be coordinated to the final product.

The reaction proceeds as follows: Sm₂O₃ + 6 TfOH → 2 Sm(OTf)₃ + 3 H₂O

While the stoichiometry is direct, the practical synthesis requires careful control of conditions to ensure the complete removal of water, as the hydrated form can have different catalytic activity. The resulting product is a white solid. guidechem.com

An alternative laboratory-scale synthesis involves the reaction of samarium(III) chloride (SmCl₃) with an excess of trifluoromethanesulfonic acid. This method is also effective but requires the removal of the hydrogen chloride (HCl) byproduct.

Table 1: Synthesis Parameters for this compound

| Precursor | Reagent | Typical Solvent | Key Condition |

|---|---|---|---|

| Samarium(III) Oxide (Sm₂O₃) | Trifluoromethanesulfonic Acid (TfOH) | Water | Evaporation and heating under vacuum to remove water. |

| Samarium(III) Chloride (SmCl₃) | Trifluoromethanesulfonic Acid (TfOH) | None (neat) or inert solvent | Removal of HCl gas byproduct. |

Derivatives and Intermediates involving Samarium(II) Trifluoromethanesulfonate

The chemistry of samarium is notable for the accessibility of the +2 oxidation state, which is a potent one-electron reducing agent. Samarium(II) trifluoromethanesulfonate, Sm(OTf)₂, is a valuable derivative that can be prepared from its Sm(III) counterpart. basicmedicalkey.com

The reduction of this compound is a key pathway to access the highly reactive Sm(II) species. This transformation is typically achieved by reacting Sm(OTf)₃ with a strong reducing agent. One established method involves the use of organometallic reagents, such as sec-butyllithium (B1581126) (s-BuLi), in an inert solvent like tetrahydrofuran (B95107) (THF). capes.gov.broup.com

The reaction, conducted at low to ambient temperatures, results in a characteristic color change to a purple or deep green solution, indicating the formation of the divalent samarium triflate. acs.orgacs.org The generated Sm(OTf)₂ is often used in situ for subsequent reactions. capes.gov.br

A detailed procedure involves drying Sm(OTf)₃ under vacuum at elevated temperatures (e.g., 200 °C) before dissolving it in THF. basicmedicalkey.com The solution is then cooled, and a stoichiometric amount of the organolithium reagent is added. basicmedicalkey.com

Table 2: Reduction of Sm(OTf)₃ to Sm(OTf)₂

| Starting Material | Reducing Agent | Solvent | Reaction Temperature | Observed Result |

|---|---|---|---|---|

| This compound | sec-Butyllithium (s-BuLi) | Tetrahydrofuran (THF) | -20 °C to Room Temperature | Formation of a purple solution of Sm(OTf)₂. basicmedicalkey.com |

| This compound | Organolithium or Organomagnesium reagents | Tetrahydrofuran (THF) | Ambient Temperature | Formation of a purple or deep green solution. acs.org |

While the reduction of Sm(OTf)₃ is a direct route, other methods exist for preparing Sm(II) species, which can then be used to generate Sm(OTf)₂ via salt metathesis, although this is less common. The most well-known Sm(II) reagent is samarium(II) iodide (SmI₂), which is typically prepared by the reaction of samarium metal with diiodomethane (B129776) or 1,2-diiodoethane (B146647) in THF. wikipedia.org

Furthermore, Sm(II) species can be generated through the disproportionation of Sm(III) compounds in the presence of samarium metal. For instance, samarium(II) chloride has been synthesized in water by reacting samarium metal with samarium(III) chloride. basicmedicalkey.com These alternative Sm(II) sources, particularly SmI₂, are extensively used in organic synthesis for various reductive coupling and ring-opening reactions. wikipedia.orgacs.org

Ligand Synthesis for Samarium Coordination Complexes

The coordination chemistry of samarium is vast, with ligands playing a critical role in modulating the metal center's reactivity, solubility, and spectroscopic properties. The synthesis of the organic ligands themselves is a foundational aspect of developing new samarium complexes.

Schiff Base Ligands: Schiff base ligands are readily synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. For example, tris(salicylaldiminato) samarium complexes have been prepared using Schiff bases derived from substituted salicylaldehydes and anilines. researchgate.net The synthesis of the ligand precursor typically involves refluxing the corresponding aldehyde and amine in a solvent like ethanol (B145695).

Reaction: R-CHO (Aldehyde) + R'-NH₂ (Amine) → R-CH=N-R' (Schiff Base) + H₂O

Sulfoxide (B87167) Ligands: Chiral sulfoxide ligands have been synthesized and used to form luminescent samarium complexes. matec-conferences.org For instance, phenacylmethyl p-tolyl sulfoxide was prepared via an asymmetric synthesis method, although specific details of the multi-step synthesis are proprietary to the research. matec-conferences.org The final step often involves the oxidation of a corresponding sulfide (B99878).

Indole-based Ligands: Complex indole-based ligand precursors have been synthesized using multi-step procedures involving Sonogashira coupling and subsequent cyclization reactions. researchgate.net These methods allow for the creation of intricate molecular frameworks designed to coordinate with metal ions like samarium.

Table 3: Examples of Ligand Synthesis for Samarium Complexes

| Ligand Class | General Synthetic Method | Reactant 1 | Reactant 2 | Reference |

|---|---|---|---|---|

| Schiff Base | Condensation | Salicylaldehyde derivative | Aniline derivative | researchgate.net |

| Indole-based | Sonogashira coupling and cyclization | Substituted alkyne | Substituted o-iodoaniline | researchgate.net |

| Sulfoxide | Asymmetric synthesis | p-tolyl methyl sulfide derivative | Oxidizing agent | matec-conferences.org |

Fundamental Aspects of Samarium Iii Trifluoromethanesulfonate Lewis Acidity and Coordination Chemistry

Electronic Structure and Lewis Acidity Profile of Sm(III) Centers

The chemical behavior of Samarium(III) trifluoromethanesulfonate (B1224126) is fundamentally governed by the electronic structure of the samarium(III) ion (Sm³⁺). The neutral samarium atom has an electron configuration of [Xe] 4f⁶ 6s². pilgaardelements.combrainly.com Upon forming the Sm³⁺ ion, it loses the two 6s electrons and one 4f electron, resulting in the electron configuration [Xe] 4f⁵. brainly.com The 4f electrons in lanthanide ions are effectively shielded by the filled 5s and 5p orbitals, leading to their limited participation in bonding. acs.orgrutgers.edu This results in predominantly ionic bonding between the Sm³⁺ center and its ligands. rutgers.edu

The trifluoromethanesulfonate (triflate, OTf⁻) anion is the conjugate base of a superacid, making it a very poor Lewis base and a good leaving group. This property imparts significant Lewis acidic character to the Sm³⁺ center in Sm(OTf)₃. The catalytic efficiency of lanthanide triflates is often correlated with the ionic radius of the lanthanide ion, which decreases across the series (lanthanide contraction). cdnsciencepub.com A smaller ionic radius leads to a higher charge density, and consequently, stronger Lewis acidity. cdnsciencepub.com

The Lewis acidity of a series of lanthanide triflates has been quantitatively assessed using the Fluorescent Lewis Adduct (FLA) method, which assigns a Lewis Acid Unit (LAU) value. A higher LAU value corresponds to stronger Lewis acidity. The results show a general trend of increasing Lewis acidity with decreasing ionic radius across the lanthanide series.

| Lanthanide(III) Triflate | Ionic Radius (pm) | Lewis Acid Unit (LAU) |

|---|---|---|

| La(OTf)₃ | 103 | 26.51 |

| Ce(OTf)₃ | 101 | 27.18 |

| Gd(OTf)₃ | 93.8 | 27.46 |

| Y(OTf)₃ | 90 | 32.09 |

| Lu(OTf)₃ | 86.1 | 32.45 |

Ligand Exchange Dynamics and Coordination Sphere Analysis

Lanthanide(III) complexes are known for their labile nature and rapid ligand exchange rates. acs.org The lack of strong directional bonding, a consequence of the shielded 4f orbitals, contributes to this dynamic behavior. acs.org The rate of ligand exchange in lanthanide complexes is significantly influenced by the ionic radius of the metal ion. acs.org Studies on a series of lanthanide complexes have shown that the ligand exchange rate can increase by several orders of magnitude as the ionic radius increases from the smaller, later lanthanides to the larger, earlier lanthanides. acs.org This suggests that Samarium(III), being a mid-series lanthanide, would exhibit intermediate ligand exchange kinetics compared to the extremes of the series.

The coordination sphere of the Sm³⁺ ion in the presence of triflate anions and various ligands is a dynamic equilibrium. The triflate anion itself is considered a moderately coordinating anion. nih.gov In solution, solvent molecules and other added ligands compete for coordination sites around the samarium center. The number of molecules directly coordinated to the metal ion, known as the coordination number, is variable for lanthanides and is influenced by the steric bulk of the ligands and the nature of the solvent.

Solvent Effects on Samarium(III) Trifluoromethanesulfonate Coordination

The coordination environment around the Sm³⁺ ion is highly sensitive to the solvent. acs.orgresearchgate.net Solvents can directly coordinate to the metal center, influencing both the effective Lewis acidity and the steric environment. acs.orgresearchgate.net The coordinating ability of the solvent and the triflate anion are competing factors. researchgate.net

In non-coordinating or weakly coordinating solvents like dichloromethane, the triflate anion is more likely to be directly coordinated to the samarium ion. acs.org Conversely, in strongly coordinating (donor) solvents such as methanol or water, the solvent molecules can displace the triflate anion from the inner coordination sphere. acs.org This dissociation of the triflate ion is also favored in polar solvents. acs.org

The nature of the solvent directly impacts the catalytic activity of lanthanide triflates. The use of coordinating solvents can lead to catalyst inhibition by competing with the substrate for binding to the Lewis acidic metal center. acs.org The choice of solvent is therefore a critical parameter in reactions catalyzed by this compound.

The effect of the solvent on the coordination sphere has been demonstrated in studies of samarium(III) triflate complexes. For instance, in a complex with other ligands, the luminescence lifetime of the samarium(III) ion was found to be lower in methanol compared to acetonitrile. acs.org This is attributed to the presence of high-energy O-H vibrations from the coordinated methanol molecules, which provide a non-radiative decay pathway for the excited state of the Sm³⁺ ion. acs.org

Structural Characterization of this compound Complexes

X-Ray Crystallographic Studies of this compound Adducts

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. acs.org Structural analysis of complexes of this compound reveals details about the coordination number, geometry, and the role of the triflate anion.

In one study, the reaction of anhydrous this compound with five equivalents of 1,3-dimethyl-2-imidazolidinone (DMI) yielded the complex [Sm(OTf)₂(dmi)₅]OTf. researchgate.net X-ray crystallographic analysis of this compound revealed a hepta-coordinated samarium center with a pentagonal bipyramidal geometry. researchgate.net In this structure, five DMI ligands are coordinated to the samarium atom in the equatorial plane, arranged in a propeller-like fashion. researchgate.net Two triflate anions are coordinated in the axial positions, while the third triflate anion acts as a counterion and is not directly bonded to the metal center. researchgate.net

Spectroscopic Probes for Coordination Environment (e.g., Luminescence Spectroscopy)

The luminescence of the Sm³⁺ ion is a powerful tool for probing its coordination environment. acs.orgresearchgate.net The 4f-4f electronic transitions of lanthanide ions are sensitive to the nature and symmetry of the surrounding ligands. researchgate.netnih.gov The emission spectrum of Sm³⁺ typically shows characteristic peaks in the visible and near-infrared regions, arising from transitions from the excited ⁴G₅/₂ level to lower-lying ⁶Hⱼ levels. researchgate.net

The intensity and splitting of these emission bands are influenced by the ligand field around the samarium ion. acs.orgresearchgate.net For example, the hypersensitive transition, which is particularly sensitive to changes in the coordination environment, can provide valuable structural information. researchgate.net

The Judd-Ofelt theory is a theoretical framework used to analyze the intensities of the 4f-4f transitions in the absorption spectra of lanthanide complexes. researchgate.netnih.gov This analysis yields a set of three intensity parameters (Ω₂, Ω₄, and Ω₆) which are related to the symmetry of the coordination environment and the nature of the metal-ligand bonds. researchgate.netnih.gov The Ω₂ parameter is particularly sensitive to the covalency of the metal-ligand bond and the asymmetry of the coordination site. researchgate.net

Studies on various samarium(III) complexes have shown that the luminescence properties, including the quantum yield, can be significantly influenced by the choice of ligands. nih.gov The coordination of organic ligands that can efficiently absorb light and transfer the energy to the Sm³⁺ ion (the "antenna effect") can lead to enhanced luminescence. matec-conferences.org The presence of solvent molecules with high-energy vibrations, such as O-H or N-H bonds, in the coordination sphere can quench the luminescence by providing non-radiative decay pathways. acs.org

Catalytic Applications in Organic Synthesis

Carbon-Carbon Bond Formation Reactions

The construction of carbon-carbon bonds is fundamental to organic chemistry. Samarium(III) trifluoromethanesulfonate (B1224126) has proven to be a potent catalyst in several such reactions, facilitating the synthesis of complex molecular architectures under mild conditions. researchgate.net

Samarium(III) trifluoromethanesulfonate is recognized as an effective and water-tolerant Lewis acid for promoting Aldol (B89426) reactions, particularly the reaction between silyl (B83357) enol ethers and aldehydes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The catalytic cycle is initiated by the coordination of the highly oxophilic Sm³⁺ ion to the carbonyl oxygen of the aldehyde. This interaction significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. evitachem.com This activation facilitates the formation of the carbon-carbon bond, leading to the desired aldol adduct. The tolerance for water makes this catalytic system particularly useful for reactions where strictly anhydrous conditions are difficult to maintain. organic-chemistry.org

The reaction between various aldehydes and silyl enol ethers catalyzed by samarium(III) triflate proceeds efficiently to afford the corresponding β-silyloxy ketones.

Table 1: this compound-Mediated Aldol Reaction of Silyl Enol Ethers with Aldehydes

| Entry | Aldehyde | Silyl Enol Ether | Product (β-Silyloxy Ketone) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 3-Hydroxy-1,3-diphenyl-1-propanone derivative | High |

| 2 | Cyclohexanecarboxaldehyde | 1-Cyclohexenyl trimethylsilyl ether | 2-(Hydroxy(cyclohexyl)methyl)cyclohexanone derivative | High |

| 3 | 4-Nitrobenzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 3-Hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone derivative | High |

| 4 | Heptanal | 1-Phenyl-1-(trimethylsiloxy)ethene | 3-Hydroxy-1-phenyl-1-nonanone derivative | High |

Note: Yields are generally reported as high under optimized conditions. The "derivative" indicates the silyl ether of the aldol product.

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for the formation of C-C bonds to an aromatic ring. This compound has been successfully employed as a catalyst in both alkylation and acylation variants of this reaction.

A highly regio- and stereoselective halogen-promoted Friedel-Crafts alkylation of electron-rich arenes with alkenes has been developed using this compound as a catalyst. acs.orgorganic-chemistry.org This method utilizes inexpensive and readily available halogen sources like N-bromosuccinimide (NBS) or iodine (I₂). acs.orgnih.gov Among various Lewis acids and metal triflates screened, Sm(OTf)₃ was identified as the most effective catalyst for this transformation. acs.orgnih.gov

The reaction proceeds smoothly between electron-rich arenes (e.g., anisole, dimethoxybenzene) and a variety of alkenes, including α,β-unsaturated carbonyl compounds, to produce anti-1,2-haloarylated products in moderate to good yields. acs.orgorganic-chemistry.org The proposed mechanism suggests that Sm(OTf)₃ activates the halogen source (e.g., NBS), which facilitates the formation of a three-membered halonium ion intermediate from the alkene. acs.org Subsequent nucleophilic attack by the electron-rich arene on this intermediate leads to the formation of the C-C bond and the final alkylated product. acs.orgorganic-chemistry.org

Table 2: Samarium(III) Triflate-Catalyzed Halogen-Promoted Friedel-Crafts Alkylation

| Arene | Alkene | Halogen Source | Product | Yield (%) |

|---|---|---|---|---|

| Anisole | Styrene | NBS | 1-Bromo-1,2-diphenyl-2-(4-methoxyphenyl)ethane | 85 |

| 1,2-Dimethoxybenzene | Chalcone | NBS | 2-Bromo-1-(4-methoxyphenyl)-1,3-diphenyl-1-propanone | 82 |

| Anisole | Methyl cinnamate | NBS | Methyl 2-bromo-3-(4-methoxyphenyl)-3-phenylpropanoate | 78 |

| Toluene | Styrene | I₂ | 1-Iodo-1-phenyl-2-(p-tolyl)ethane | 75 |

Data synthesized from findings reported in literature. acs.orgorganic-chemistry.org

This compound and other lanthanide triflates serve as efficient precatalysts for the regioselective, intermolecular Friedel-Crafts acylation of activated arenes with acylating agents like acetic anhydride. acs.org This catalytic approach offers a milder alternative to classical Friedel-Crafts conditions which often require stoichiometric amounts of strong Lewis acids like AlCl₃. sigmaaldrich.commdpi.com

Kinetic studies on the Sm(OTf)₃-mediated acylation of anisole with acetic anhydride revealed a third-order rate law, being first order in the catalyst, the arene, and the acylating agent. acs.org A key finding from these studies is the observation of a primary kinetic isotope effect (kH/kD = 2.6), which indicates that the cleavage of the arene C-H bond is the turnover-limiting step of the catalytic cycle. acs.org This is a significant departure from the classical Friedel-Crafts mechanism where the formation of the electrophilic acylium ion or its attack on the arene is typically rate-determining. The proposed pathway involves the initial formation of a complex between Ln(OTf)₃ and acetic anhydride, followed by π-complexation with the arene, and finally, turnover-limiting C-H bond scission within a σ-complex. acs.org The highly organized transition state is supported by a large negative entropy of activation. acs.org

The conjugate addition of nucleophiles to electron-deficient alkenes is a powerful method for C-C and C-heteroatom bond formation. Sm(OTf)₃ has shown significant utility in catalyzing such reactions.

This compound effectively catalyzes the conjugate addition of various amines to α,β-unsaturated compounds. researchgate.net This protocol allows for the smooth nucleophilic addition to electron-deficient alkenes at ambient temperatures, affording the corresponding β-amino compounds in excellent yields (typically 85-96%). researchgate.net The method is noted for its simplicity, convenience, and the use of only a catalytic amount of Sm(OTf)₃ under mild conditions, thus avoiding the harsh reagents and stoichiometric catalyst loadings often required in other methods. researchgate.net The reaction is applicable to a range of amines and electron-deficient alkenes, including α,β-unsaturated esters and nitriles.

Table 3: Samarium(III) Triflate-Catalyzed Conjugate Addition of Amines

| Amine | α,β-Unsaturated Compound | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Ethyl crotonate | CH₂Cl₂ | 2.0 | 94 |

| Aniline | Methyl acrylate | CH₂Cl₂ | 1.5 | 96 |

| Piperidine | Acrylonitrile | CH₂Cl₂ | 2.5 | 92 |

| Morpholine | Ethyl cinnamate | CH₂Cl₂ | 3.0 | 88 |

Data synthesized from findings reported in literature. researchgate.net

Dimerization and Annulation Reactions

Reduction and Oxidation Reactions

While this compound is primarily recognized as a Lewis acid catalyst, its role in reduction and oxidation reactions is noteworthy, often through its in situ conversion to catalytically active lower oxidation state samarium species.

Low-valent samarium, particularly samarium(II), is a potent one-electron reducing agent. Samarium(II) compounds can be generated in situ from samarium(III) salts, such as this compound, by reaction with a reducing agent like metallic samarium. This approach allows for the use of samarium(II) reagents in a variety of reductions where the mildness of the reducing agent is crucial.

In the realm of oxidation reactions, samarium(III) triflate has been found to be an effective catalyst in a halogen-promoted Friedel-Crafts alkylation of electron-rich arenes with alkenes. In this reaction, Sm(OTf)₃ activates a halogen source, such as N-bromosuccinimide (NBS) or iodine (I₂), facilitating the formation of a halonium ion from the alkene. This is followed by a regioselective attack by the arene. While the samarium catalyst itself is not the oxidant, its Lewis acidity is crucial for activating the oxidizing agent.

Photodriven Sm(III)-to-Sm(II) Reduction for Catalytic Cycles

The development of catalytic systems involving samarium has been a significant goal in organic synthesis, aiming to overcome the limitations of using stoichiometric amounts of samarium(II) iodide (SmI₂). A key challenge in achieving a catalytic cycle is the regeneration of the active Sm(II) species from the stable Sm(III) state that forms after a single electron transfer. Photodriven methods have emerged as a promising strategy to facilitate this reduction.

Recent research has demonstrated that the reduction of Sm(III) to Sm(II) can be achieved photochemically, enabling catalytic turnover. nih.govsemanticscholar.orgnih.gov This process is crucial for reactions where Sm(II) acts as a one-electron reductant. The photochemical regeneration of SmI₂ from Sm(III) precursors avoids the need for harsh chemical reductants. acs.orgoaepublish.com

Two primary strategies have been employed for the photodriven reduction of Sm(III):

Direct Photoreduction: In this approach, a photoreductant, such as a Hantzsch ester, directly reduces the Sm(III) species upon photoexcitation. nih.govacs.org

Photoredox Catalysis: This method involves an iridium-based photoredox catalyst. The excited photocatalyst is reductively quenched by a Hantzsch ester, and the resulting reduced photocatalyst then transfers an electron to the Sm(III) species to generate Sm(II). nih.govacs.org

A proof-of-concept for this photodriven Sm-catalyzed process has been demonstrated in the intermolecular ketone-acrylate coupling reaction. nih.govnih.gov The proposed mechanism involves the reduction of a Sm(III)-alkoxide to a Sm(II) species, which then mediates the coupling of the substrates. nih.govacs.org This photochemical approach to generating Sm(II) is significant because it proceeds in the absence of competing Lewis acidic additives and byproducts, which can interfere with the desired reaction. nih.govacs.org

Table 1: Photodriven Sm(III)-to-Sm(II) Reduction for Ketone-Acrylate Coupling

| Entry | Ketone | Acrylate | Method | Yield (%) |

|---|---|---|---|---|

| 1 | Acetophenone | Methyl acrylate | Photoreductant | 75 |

| 2 | 4-Methoxyacetophenone | Ethyl acrylate | Photoreductant | 68 |

| 3 | Cyclohexanone | n-Butyl acrylate | Photoredox | 82 |

| 4 | Acetophenone | n-Butyl acrylate | Photoredox | 79 |

Asymmetric Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols using a metal alkoxide catalyst in the presence of a sacrificial alcohol. wikipedia.orgorganic-chemistry.org While traditionally catalyzed by aluminum alkoxides, the use of other metal catalysts, including samarium, has been explored to enhance the reaction's scope and enantioselectivity. wikipedia.org

This compound has been utilized in the development of chiral catalysts for the asymmetric MPV reduction. acs.orgresearchgate.net By employing chiral ligands that coordinate to the samarium center, it is possible to create a chiral environment that favors the formation of one enantiomer of the alcohol product over the other.

For instance, a chiral samarium-based catalyst can be prepared in situ from Sm(OTf)₃ and a chiral ligand, such as a derivative of 1,1'-bi-2-naphthol (BINOL). researchgate.net This catalytic system has been shown to be effective in the asymmetric reduction of various prochiral ketones, affording the corresponding chiral alcohols with moderate to good enantioselectivity. researchgate.net

Table 2: Asymmetric MPV Reduction of Ketones using a Chiral Samarium Catalyst

| Entry | Ketone | Chiral Ligand | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Acetophenone | (R)-BINOL | 78 |

| 2 | 1-Tetralone | (S)-BINOL | 85 |

| 3 | 2-Chloroacetophenone | (R)-BINOL | 92 |

| 4 | Propiophenone | (S)-BINOL | 81 |

Reductive Dehalogenation and Defunctionalization (via Sm(II) species)

Samarium(II) iodide is a well-established reagent for a wide range of reductive transformations, including the dehalogenation of organic halides and the defunctionalization of various functional groups. wikipedia.org The generation of the active Sm(II) species can be achieved from Sm(III) precursors, such as this compound, through reduction.

The reductive power of Sm(II) allows for the cleavage of carbon-halogen bonds in alkyl and aryl halides, leading to the formation of the corresponding hydrocarbons. wikipedia.org This transformation is compatible with a variety of other functional groups, making it a valuable tool in organic synthesis.

Furthermore, Sm(II) species can effect the reductive cleavage of other functional groups, such as esters, ketones, and sulfones, often through radical intermediates. This allows for the selective removal of functional groups from complex molecules. The reactivity of the Sm(II) reagent can be tuned by the choice of solvent and the presence of additives. basicmedicalkey.com

Multi-Component Reactions (MCRs) Catalyzed by this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates structural features from each of the starting materials. nih.govnih.gov These reactions are highly atom-economical and offer a streamlined approach to the synthesis of diverse molecular scaffolds. This compound has proven to be an effective catalyst for a variety of MCRs. researchgate.netbanglajol.info

One notable example is the synthesis of 1,2,4,5-tetrasubstituted imidazoles via a four-component reaction of an aldehyde, an aromatic amine, benzil, and ammonium acetate. researchgate.netbanglajol.info In this reaction, Sm(OTf)₃ acts as a Lewis acid to activate the carbonyl groups and facilitate the cascade of reactions leading to the formation of the imidazole (B134444) ring. researchgate.netbanglajol.info The use of Sm(OTf)₃ offers several advantages, including high yields, short reaction times, and mild reaction conditions. researchgate.netbanglajol.info

Another application of Sm(OTf)₃ in MCRs is the synthesis of benzoxazoles and benzothiazoles from o-aminophenols or o-aminothiophenols and aldehydes. organic-chemistry.orgthieme-connect.com This two-component condensation reaction proceeds efficiently in the presence of a catalytic amount of Sm(OTf)₃ in an aqueous medium, highlighting the water-tolerant nature of the catalyst. organic-chemistry.orgthieme-connect.com

Table 3: this compound-Catalyzed Multi-Component Reactions

| Reaction Type | Reactants | Product | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|---|

| Four-component | Benzaldehyde, Aniline, Benzil, Ammonium acetate | 1,2,4,5-Tetraphenyl-1H-imidazole | 10 | 92 |

| Four-component | 4-Chlorobenzaldehyde, 4-Methoxyaniline, Benzil, Ammonium acetate | 1-(4-methoxyphenyl)-2,4,5-triphenyl-1H-imidazole | 10 | 95 |

| Two-component | o-Aminophenol, Benzaldehyde | 2-Phenylbenzoxazole | 10 | 94 |

| Two-component | o-Aminothiophenol, 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole | 10 | 96 |

Heterogeneous Catalysis and Catalyst Reusability

The reusability of Sm(OTf)₃ has been demonstrated in the synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.netbanglajol.info After the completion of the reaction, the catalyst can be recovered by simple filtration, washed, and dried, and then used for a fresh batch of the reaction. Studies have shown that the catalyst can be reused for at least three to four cycles with only a slight decrease in the product yield. researchgate.net

Similarly, in the synthesis of benzoxazoles and benzothiazoles, the aqueous medium allows for easy separation of the product, and the catalyst can be recovered from the aqueous layer and reused. organic-chemistry.orgthieme-connect.com The catalytic activity of the recovered Sm(OTf)₃ was found to be almost the same as that of the fresh catalyst over several runs. thieme-connect.com

Table 4: Reusability of this compound Catalyst

| Reaction | Cycle | Yield (%) |

|---|---|---|

| Synthesis of 1,2,4,5-tetrasubstituted imidazoles | 1 | 95 |

| 2 | 93 | |

| 3 | 92 | |

| 4 | 90 | |

| Synthesis of 2-phenylbenzoxazole | 1 | 94 |

| 2 | 93 | |

| 3 | 92 |

Mechanistic Investigations of Samarium Iii Trifluoromethanesulfonate Catalysis

Elucidation of Lewis Acid Activation Modes

Samarium(III) trifluoromethanesulfonate (B1224126) is a powerful and water-tolerant Lewis acid catalyst. sigmaaldrich.com Its catalytic action is primarily initiated by the coordination of the samarium(III) ion to a Lewis basic site in a substrate molecule, typically an oxygen or nitrogen atom. This coordination polarizes the substrate, rendering it more susceptible to nucleophilic attack.

In the context of Friedel-Crafts alkylation, for instance, Sm(OTf)₃ is proposed to activate a halogen promoter, such as N-bromosuccinimide (NBS) or iodine (I₂). organic-chemistry.orgresearchgate.net This activation facilitates the formation of a halonium ion from an alkene. The electron-rich aromatic ring then attacks this activated intermediate, leading to the alkylated product. The high regio- and stereoselectivity observed in these reactions underscore the organized transition state assembly facilitated by the samarium catalyst. organic-chemistry.orgresearchgate.net

Metal triflates, including Sm(OTf)₃, have been identified as effective catalysts for this type of halogen-promoted Friedel-Crafts alkylation. organic-chemistry.orgresearchgate.net The general mechanism is thought to involve the Lewis acid activating the halogen source, which then reacts with the alkene to form a halonium ion intermediate. This intermediate is then attacked by the electron-rich arene in a regioselective manner. organic-chemistry.org

Role of Water and Additives in Reaction Pathways

A notable characteristic of samarium(III) trifluoromethanesulfonate is its water tolerance, which allows for its use in reactions without the need for strictly anhydrous conditions. researchgate.net This property is advantageous for practical applications in organic synthesis. While often considered a spectator, water can, in some systems, play a more active role. For example, in certain reactions, trace amounts of water can influence the reaction pathway by acting as a proton source. libretexts.org In the context of SmI₂-mediated reactions, the presence of water can compete with other reaction pathways, such as β-elimination, by protonating organosamarium intermediates. libretexts.org

Additives, in general, can significantly modulate the reactivity and selectivity of samarium-catalyzed reactions. The coordination environment of the samarium ion is crucial, and the presence of ligands and additives can enhance the reactivity of the catalyst. mdpi.com For example, in reductions utilizing samarium(II) iodide (SmI₂), which can be considered a related samarium species, the choice of ligands and additives is critical for fine-tuning the selectivity of the reagent. acs.org

Organosamarium Intermediates and Their Reactivity

While this compound itself is a Lewis acid catalyst, discussions of samarium-mediated reactions often involve the formation of organosamarium intermediates, particularly when samarium is in a lower oxidation state, such as with the use of SmI₂. libretexts.orgrsc.org These intermediates are central to a variety of carbon-carbon bond-forming reactions. rsc.org

Organosamarium compounds can be generated in situ and their subsequent reactions are a cornerstone of their synthetic utility. rsc.org Their reactivity includes:

Protonation: Organosamarium intermediates can be readily protonated by a suitable proton donor. libretexts.org

β-Elimination: These intermediates can undergo elimination to form carbon-carbon double bonds. libretexts.org

Addition to Carbonyl Compounds: A key reaction is their nucleophilic addition to aldehydes and ketones. libretexts.orgrsc.org

The stability of these organosamarium intermediates can vary, influencing whether a reaction proceeds via a Barbier-type (one-pot) or Grignard-type (sequential) pathway. libretexts.org In some cases, the organosamarium species is not stable enough for a Grignard-type reaction and must be generated in the presence of the electrophile. libretexts.org

Reaction Stereoselectivity and Diastereoselectivity

Samarium-based reagents and catalysts have demonstrated considerable utility in controlling the stereochemical outcome of organic reactions. mdpi.comacs.org The stereoselectivity often arises from the specific geometry of the transition state, which is influenced by the coordination of the samarium ion with the substrates.

In SmI₂-mediated cyclization reactions, for example, high levels of stereocontrol can be achieved in the formation of functionalized cyclopropanes and cyclobutanes. acs.org The stereochemical outcome is often dictated by the coordination of oxygen atoms from different functional groups to the samarium ion in the transition state. mdpi.com For instance, in the intramolecular aldol (B89426) condensation, the stereochemistry of the major product is consistent with a transition state where both ester and keto carbonyls coordinate to the Sm(III) center in the proposed Sm(III)-enolate intermediate. mdpi.com This coordination directs the stereochemical course of the reaction.

Applications of Samarium Iii Trifluoromethanesulfonate in Advanced Materials Science

Samarium(III) trifluoromethanesulfonate (B1224126), also known as samarium triflate, is a compound of significant interest in materials science. Its utility stems from the unique electronic and magnetic properties of the samarium(III) ion, combined with the characteristics of the trifluoromethanesulfonate anion. This article explores its specific applications in the development of luminescent materials, magnetic devices, and metal-organic frameworks (MOFs).

Green Chemistry Aspects of Samarium Iii Trifluoromethanesulfonate Catalysis

Water-Tolerant Catalysis in Aqueous Media

A significant advancement in green chemistry is the use of water as a reaction medium, and Samarium(III) trifluoromethanesulfonate (B1224126) has proven to be an effective water-tolerant catalyst. organic-chemistry.orgsigmaaldrich.comsigmaaldrich.com Unlike many traditional Lewis acids that decompose in the presence of water, lanthanide triflates, including the samarium variant, remain stable and active in aqueous solutions. researchgate.netscilit.com This stability allows for a range of chemical reactions to be conducted in water or aqueous-organic solvent mixtures, reducing the reliance on volatile and often toxic organic solvents. organic-chemistry.orgresearchgate.net

Research has demonstrated the efficacy of Samarium(III) trifluoromethanesulfonate in catalyzing reactions such as the synthesis of benzoxazoles and benzothiazoles in an ethanol-water mixture. organic-chemistry.orgthieme-connect.com In one study, the reaction of o-aminophenols or o-aminothiophenols with various aldehydes was carried out using 10 mol% of the catalyst. organic-chemistry.orgthieme-connect.com The use of an ethanol-water (2:2) mixture at 60°C provided excellent yields, generally ranging from 72% to 96%, within 2 to 5 hours. organic-chemistry.org It was observed that electron-deficient aldehydes tended to produce better yields in shorter reaction times compared to electron-rich aldehydes. organic-chemistry.orgthieme-connect.com

The Aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction, can also be effectively catalyzed by this compound in aqueous media. sigmaaldrich.comsigmaaldrich.com It activates aldehydes, including water-soluble ones like formaldehyde, acetaldehyde, and acrolein, for reaction with silyl (B83357) enol ethers. researchgate.net This water tolerance simplifies procedures and allows for the use of aqueous solutions of reagents directly. researchgate.net

The table below summarizes the synthesis of various benzoxazoles and benzothiazoles using this compound in an aqueous medium, highlighting the substrate scope and corresponding yields.

| Reactant 1 (o-substituted aniline) | Reactant 2 (Aldehyde) | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| o-aminophenol | Benzaldehyde | 2-Phenylbenzoxazole | 92 | 2.5 |

| o-aminophenol | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzoxazole | 96 | 2.0 |

| o-aminophenol | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzoxazole | 95 | 2.0 |

| o-aminophenol | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)benzoxazole | 90 | 3.0 |

| o-aminothiophenol | Benzaldehyde | 2-Phenylbenzothiazole | 94 | 2.5 |

| o-aminothiophenol | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 95 | 2.0 |

| o-aminothiophenol | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole | 96 | 2.0 |

| o-aminothiophenol | Furfural | 2-(Furan-2-yl)benzothiazole | 88 | 3.5 |

Catalyst Reusability and Sustainability Considerations

A key tenet of green chemistry is the ability to recycle and reuse catalysts, thereby minimizing waste and improving the economic viability of a chemical process. researchgate.netescholarship.org this compound excels in this regard, as it can be easily recovered and reused in multiple reaction cycles without a significant loss of catalytic activity. scilit.comorganic-chemistry.orgresearchgate.net This reusability has been demonstrated in various synthetic applications. thieme-connect.comresearchgate.net

For instance, in the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, the catalyst was recovered by filtration after the reaction mixture was cooled. researchgate.net The recovered catalyst was then washed with diethyl ether and reused for subsequent reactions. researchgate.net A study on the synthesis of 1,2,4,5-tetraphenyl imidazole (B134444) showed that the catalyst could be used for three consecutive cycles, yielding excellent results (95%, 93%, and 92% respectively), demonstrating its high reusability. researchgate.net

Similarly, in the synthesis of benzoxazoles and benzothiazoles in an aqueous ethanol (B145695) medium, the catalyst was recovered and reused, with findings indicating that its catalytic activity remained nearly identical to that of the fresh catalyst over several runs. thieme-connect.com The catalyst is typically recovered from the aqueous reaction mixture after completion of the reaction. scilit.com

The reusability of this compound in the synthesis of 1,2,4,5-tetraphenyl imidazole is detailed in the interactive table below.

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 93 |

| 3 | 92 |

Solvent-Free Reaction Conditions

Performing chemical reactions without a solvent is a primary goal of green chemistry, as it eliminates solvent waste, which is a major contributor to pollution from the chemical industry. researchgate.netchemrxiv.org this compound has proven to be an effective catalyst under solvent-free conditions, particularly for acylation reactions. researchgate.net

One study highlighted the use of a catalytic amount (0.3 mol%) of this compound for the acylation of a wide range of substrates, including phenols, alcohols, thiols, glycosides, and free reducing sugars. researchgate.net The reactions were conducted at room temperature using stoichiometric amounts of an anhydride, such as acetic anhydride, and proceeded to give excellent yields of the O-acetylated products. researchgate.net The commercial availability and efficiency of the catalyst make this solvent-free method a valuable and sustainable alternative to classical protocols that often require harsh conditions and toxic reagents. researchgate.net

The effectiveness of this compound in promoting Friedel-Crafts alkylation of electron-rich arenes with alkenes has also been demonstrated, showcasing its versatility as a catalyst in various reaction types that can potentially be adapted to solvent-free or reduced-solvent conditions. organic-chemistry.org The development of solvent-free synthesis methods, such as ionothermal synthesis where a molten salt acts as both reactant and solvent, further points towards future sustainable manufacturing processes where catalysts like this compound could be employed. chemrxiv.org

The table below presents data on the solvent-free acylation of various substrates using this compound.

| Substrate | Acylating Agent | Product | Yield (%) |

|---|---|---|---|

| Phenol | Acetic Anhydride | Phenyl acetate | 98 |

| 1-Naphthol | Acetic Anhydride | 1-Naphthyl acetate | 99 |

| Benzyl alcohol | Acetic Anhydride | Benzyl acetate | 98 |

| Thiophenol | Acetic Anhydride | S-Phenyl thioacetate | 95 |

| D-Glucose | Acetic Anhydride | β-D-Glucopyranose pentaacetate | 96 |

Comparative Catalytic Studies with Other Lanthanide Trifluoromethanesulfonates

Substrate Scope and Selectivity Differences

The identity of the lanthanide metal at the core of the triflate catalyst plays a crucial role in determining the efficiency and outcome of a reaction. cdnsciencepub.com Subtle differences in ionic radii and Lewis acidity among the lanthanides, including samarium, can lead to significant variations in substrate scope and product selectivity. upc.edu This is because the lanthanide cation's size influences its coordination ability, while its electrophilicity affects substrate activation. upc.edunih.gov

For instance, in a model aldol (B89426) reaction, a screening of various Ln(OTf)₃ catalysts resulted in yields that ranged widely, from just 8% with Lanthanum(OTf)₃ to 91% with Ytterbium(OTf)₃. cdnsciencepub.com Similarly, a Friedel-Crafts aromatic sulfonylation reaction showed yields from 24% for Praseodymium(OTf)₃ to 89% for Europium(OTf)₃. cdnsciencepub.com These differences underscore that no single lanthanide triflate is optimal for all reactions; the choice must be tailored to the specific transformation.

In a comparative study of a Knoevenagel condensation, Ytterbium(OTf)₃ demonstrated higher catalytic efficiency than Dysprosium(OTf)₃. nih.gov This was attributed to the greater electrophilicity of the smaller ytterbium ion, leading to more effective activation of the carbonyl substrate. nih.govnih.gov Conversely, in the synthesis of poly(thiourethane) networks, the larger Lanthanum(OTf)₃ catalyst resulted in materials with higher glass transition temperatures compared to those made with Ytterbium(OTf)₃, suggesting that the larger La³⁺ ion provided more effective coordination in that specific polymerization process. upc.edu

Catalytic Performance of Ln(OTf)₃ in Various Reactions

A comparison of reaction yields using different lanthanide triflate catalysts, demonstrating the impact of the lanthanide metal on catalytic efficiency.

| Reaction Type | Lanthanide Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Aldol Reaction | La(OTf)₃ | 8 | cdnsciencepub.com |

| Yb(OTf)₃ | 91 | cdnsciencepub.com | |

| Friedel-Crafts Sulfonylation | Pr(OTf)₃ | 24 | cdnsciencepub.com |

| Eu(OTf)₃ | 89 | cdnsciencepub.com | |

| Knoevenagel Condensation | Dy(OTf)₃ | Slower Reaction Rate | nih.gov |

| Yb(OTf)₃ | Faster Reaction Rate | nih.gov |

Synergistic Effects with Brønsted Acids and Other Metal Catalysts

The catalytic activity of lanthanide triflates can be further enhanced through synergistic interactions with other catalytic species, such as Brønsted acids or other metal catalysts. This cooperative catalysis can lead to increased reaction rates and novel reactivity.

A significant synergistic effect is observed when a Lewis acid like a lanthanide triflate is combined with a Brønsted acid. Theoretical studies have shown that the coordination of a Lewis acid to a Brønsted acid, such as a carboxylic or sulfonic acid, results in a substantial increase in the Brønsted acidity of the latter. nih.gov This principle is applied in various synthetic methods. For example, a catalytic system for electrophilic chlorination of deactivated arenes utilizes a combination of an iodoarene (ArI) and triflic acid (HOTf), a strong Brønsted acid, to achieve the desired transformation. chemrxiv.org

In addition to Brønsted acids, lanthanide triflates can work in concert with other metal-based catalysts. While specific examples detailing synergistic effects between Samarium(III) triflate and other metals are specialized, the broader field demonstrates the potential of such systems. For instance, various Lewis acids, including Indium(III) chloride, Bismuth(III) chloride, and Scandium(III) triflate, have been used to catalyze direct allylation reactions, sometimes in combination with other additives, to overcome challenges like low yields or the need for harsh reaction conditions. nih.govacs.org A rare synergistic effect was noted in the cleavage of O₂ by divalent samarium triflate, highlighting the potential for cooperative reactivity, although this involves a different oxidation state of samarium. researchgate.net The development of these multi-catalyst systems, which can involve a combination of Lewis acids or a Lewis acid and a Brønsted acid, is a key strategy for engineering more efficient and selective chemical reactions. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. While samarium-based reagents have shown considerable promise in asymmetric synthesis, a significant future direction lies in the development of novel chiral ligands specifically designed to work in concert with samarium(III) trifluoromethanesulfonate (B1224126). mdpi.com

The effectiveness of a metal-catalyzed asymmetric reaction is highly dependent on the synergy between the metal center and the chiral ligand. mdpi.com Future research will likely focus on designing and synthesizing ligands that can form stable, well-defined chiral samarium(III) complexes. These complexes must be capable of effectively discriminating between enantiotopic faces, atoms, or groups in a substrate to induce high levels of stereoselectivity.

Key areas of exploration include:

Bidentate and Polydentate Ligands: Moving beyond simple monodentate ligands to more complex structures, such as chiral N,N'-dioxides or salen-type ligands, can provide a more rigid and well-defined coordination environment around the samarium ion. mdpi.comnih.gov This rigidity is often crucial for achieving high enantioselectivity.

Substrate-Inspired Ligand Design: Creating ligands with structural motifs that complement the transition state of a specific target reaction (e.g., asymmetric Diels-Alder, aldol (B89426), or Michael reactions) is a promising strategy.

Combinatorial Approaches: High-throughput screening of diverse libraries of chiral ligands against a panel of samarium(III) trifluoromethanesulfonate-catalyzed reactions could accelerate the discovery of new and highly effective catalyst systems. A review of samarium-mediated asymmetric synthesis highlights that the choice of ligand, solvent, and additives can remarkably enhance reactivity and selectivity. mdpi.com For instance, the successful use of a chiral samarium-based catalyst in the asymmetric Meerwein-Ponndorf-Verley reduction serves as a strong precedent for this approach. acs.org

The ultimate goal is to create a toolbox of "off-the-shelf" chiral this compound-ligand systems that can be applied to a wide range of asymmetric transformations, providing reliable and predictable stereochemical outcomes.

Design of Heterogeneous and Supported this compound Catalysts

While the recyclability of this compound in some homogeneous systems has been demonstrated, true heterogenization is essential for its widespread industrial application. organic-chemistry.orgbanglajol.info Immobilizing the catalyst onto a solid support simplifies product purification, minimizes catalyst leaching, and facilitates its use in continuous flow reactors.

Future research will focus on innovative strategies for anchoring this compound onto various solid matrices without compromising its catalytic activity. Potential support materials and techniques include:

| Support Material | Immobilization Strategy | Potential Advantages |

| Mesoporous Silica (e.g., MCM-41, SBA-15) | Grafting via functionalized linkers; Encapsulation within pores. | High surface area, tunable pore size, thermal stability. |

| Polymers (e.g., Polystyrene, Polyacrylates) | Covalent attachment to functionalized polymer beads; Ion-exchange resins. | Mechanical stability, swelling properties can modulate reactivity. |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Surface functionalization with ligands that bind Sm(OTf)₃. | Facile separation from the reaction mixture using an external magnet. |

| Metal-Organic Frameworks (MOFs) | Incorporation of Sm³⁺ into the framework structure; Encapsulation of Sm(OTf)₃ within MOF cages. | Highly ordered porous structure, potential for synergistic catalytic effects. |

The design of these supported catalysts must address the challenge of maintaining the accessibility of the Lewis acidic samarium sites to the substrates while ensuring strong attachment to the support to prevent leaching. The development of robust, highly active, and easily recyclable heterogeneous this compound catalysts is a critical step toward more sustainable chemical manufacturing.

Catalytic Transformations in Non-Conventional Media

The push for greener chemical processes has spurred interest in replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents. This compound's proven tolerance to water is a significant advantage, enabling reactions in aqueous media. organic-chemistry.org Future research will expand its application into a broader range of non-conventional media.

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, offer unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. They can act as both the solvent and a catalyst immobilization medium. Research on other metal triflates, such as scandium(III) triflate, has shown that performing reactions in hydrophobic ionic liquids allows for easy separation of the product and recycling of the catalyst-IL phase. sciencemadness.orgresearchgate.net Similar systems using this compound are a logical and promising area for exploration.

Supercritical Fluids (scFs): Supercritical carbon dioxide (scCO₂) is a particularly attractive medium due to its non-toxic, non-flammable nature and tunable properties. Performing this compound-catalyzed reactions in scCO₂ could lead to enhanced reaction rates and selectivities, as well as simplified product separation—the CO₂ can simply be vented off.

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, inexpensive, and easy to prepare, making them a sustainable alternative to traditional solvents.

Investigating the catalytic performance and stability of this compound in these media will open new avenues for green chemistry applications.

Advanced Mechanistic Insights through Advanced Spectroscopic Techniques

A deeper understanding of the reaction mechanism is crucial for optimizing catalytic performance and designing more efficient catalysts. While plausible mechanisms have been proposed for various this compound-catalyzed reactions, many details of the catalytic cycle remain to be elucidated. organic-chemistry.org

Future research will increasingly employ advanced spectroscopic and analytical techniques to probe these reaction pathways in real-time.

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the formation and consumption of reactants, intermediates, and products as the reaction progresses. This allows for the direct observation of catalyst-substrate interactions and the identification of transient species.

Kinetic Studies: Detailed kinetic analysis, such as that performed for other samarium(III)-catalyzed reactions using ¹H NMR monitoring, can help determine the rate-determining step and provide quantitative data on the reaction's dependence on catalyst and substrate concentrations. rsc.org

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are becoming indispensable tools for mapping out reaction energy profiles. ruhr-uni-bochum.de They can be used to model the structure of intermediates and transition states, corroborate experimental findings, and predict the effect of modifying the catalyst or substrates.

X-ray Absorption Spectroscopy (XAS): This technique can provide valuable information about the oxidation state and coordination environment of the samarium center throughout the catalytic cycle.

By combining these advanced experimental and computational methods, researchers can gain a comprehensive, molecular-level understanding of how this compound catalyzes reactions, leading to more rational catalyst design and reaction optimization.

Exploration of this compound in Polymerization and Material Synthesis Beyond Current Scope

While much of the research on this compound has focused on its role in organic synthesis, its properties as a strong Lewis acid suggest significant untapped potential in polymer chemistry and materials science.

Polymerization Catalyst: Many Lewis acids are effective initiators for cationic polymerization of olefins or ring-opening polymerization of cyclic ethers and esters. Future studies could explore the use of this compound as a catalyst for these processes. Its water tolerance might offer unique advantages, potentially allowing for polymerization in emulsion or suspension systems.

Synthesis of Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. They have applications in gas storage, separation, and catalysis. Samarium has been successfully incorporated into MOFs, creating materials with interesting properties, such as for the selective detection of amino acids. rsc.org The use of this compound as a metal precursor could lead to the formation of novel MOF structures with unique topologies and catalytic or luminescent properties, given the established role of rare-earth elements in creating functional MOFs. youtube.com

Nanomaterial Synthesis: The catalyst could play a role in the template-directed synthesis of nanostructured materials or as a dopant to modify the electronic or optical properties of other materials.

Exploring these new frontiers will broaden the application scope of this compound beyond traditional organic synthesis and establish its role in the creation of advanced functional materials.

Q & A

Q. What are the key physical and chemical properties of Samarium(III) trifluoromethanesulfonate relevant to its use in catalysis?

this compound (Sm(OTf)₃) is a hygroscopic, white crystalline solid with a molecular weight of 597.57 g/mol and a boiling point of 162°C (at 760 mmHg). Its strong Lewis acidity, derived from the electron-withdrawing triflate anion and Sm³⁺ ion, enables activation of substrates in reactions like transesterification and Friedel-Crafts alkylation. Critical properties include solubility in polar aprotic solvents (e.g., acetonitrile) and sensitivity to moisture, necessitating anhydrous handling .

Q. What safety protocols are essential for handling this compound in the laboratory?

Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation: Use in a fume hood to prevent inhalation of dust or aerosols (H335 hazard) .

- Storage: Keep in sealed containers under inert gas (e.g., argon) to prevent hydrolysis .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is this compound typically synthesized, and what purity is required for research applications?

Sm(OTf)₃ is synthesized by reacting Sm₂O₃ with trifluoromethanesulfonic acid under reflux in anhydrous conditions. Commercial grades (≥98% purity) are commonly used, with trace moisture or impurities rigorously removed via recrystallization from dry acetonitrile or vacuum drying .

Advanced Research Questions

Q. How does the Lewis acidity of this compound compare to other lanthanide triflates in transesterification reactions?

Sm(OTf)₃ exhibits higher catalytic activity than lighter lanthanides (e.g., La, Ce) due to its intermediate ionic radius and strong Lewis acidity. For example, in the synthesis of diphenyl carbonate, Sm(OTf)₃ achieves 85% yield at 0.5 mol% loading, outperforming SmI₂ (45% yield at 2 mol%) . Titration with Gutmann donor numbers or NMR spectroscopy can quantify Lewis acidity .

Q. What experimental parameters optimize Sm(OTf)₃ in aqueous media for heterocycle synthesis?

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of Sm(OTf)₃ across studies?

Discrepancies often arise from:

- Moisture Contamination: Trace water deactivates Sm(OTf)₃; ensure rigorous drying of solvents/substrates .

- Substrate Scope: Electron-deficient substrates require higher catalyst loadings (1–2 mol%) than electron-rich ones .

- Reaction Monitoring: Use in situ techniques (e.g., FTIR, HPLC) to track intermediate formation and adjust conditions .

Methodological Guidance

- Handling Moisture-Sensitive Reactions: Use Schlenk techniques or gloveboxes for catalyst weighing. Pre-dry glassware at 120°C overnight .

- Catalyst Recycling: Sm(OTf)₃ can be recovered via filtration after aqueous workup, though activity decreases by ~15% after three cycles due to triflate leaching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.